molecular formula C12H23NO3S B14232249 8-(4-Sulfanylbutanamido)octanoic acid CAS No. 538328-51-7

8-(4-Sulfanylbutanamido)octanoic acid

Katalognummer: B14232249
CAS-Nummer: 538328-51-7
Molekulargewicht: 261.38 g/mol
InChI-Schlüssel: PDOLPAMDFCQGOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Sulfanylbutanamido)octanoic acid is a chemical compound with the molecular formula C12H23NO3S. It contains a total of 40 atoms, including 23 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom

Vorbereitungsmethoden

The synthesis of 8-(4-Sulfanylbutanamido)octanoic acid can be achieved through several synthetic routes. One common method involves the reaction of octanoic acid with 4-sulfanylbutanamide under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

8-(4-Sulfanylbutanamido)octanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may lead to the formation of sulfonic acid derivatives .

Wissenschaftliche Forschungsanwendungen

8-(4-Sulfanylbutanamido)octanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential role in metabolic pathways and interactions with biological molecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 8-(4-Sulfanylbutanamido)octanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group in the compound can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the amido group may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

8-(4-Sulfanylbutanamido)octanoic acid can be compared with other similar compounds such as octanoic acid, 8-aminooctanoic acid, and 4-hydroxypentanoic acid. While octanoic acid is a simple carboxylic acid, this compound contains additional functional groups that confer unique properties. 8-aminooctanoic acid has an amino group instead of the sulfanyl group, leading to different reactivity and applications. 4-hydroxypentanoic acid has a hydroxyl group, which also results in distinct chemical behavior and uses .

Conclusion

This compound is a versatile compound with a range of applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological systems in meaningful ways. Continued research into this compound may uncover new uses and enhance our understanding of its potential benefits.

Eigenschaften

CAS-Nummer

538328-51-7

Molekularformel

C12H23NO3S

Molekulargewicht

261.38 g/mol

IUPAC-Name

8-(4-sulfanylbutanoylamino)octanoic acid

InChI

InChI=1S/C12H23NO3S/c14-11(7-6-10-17)13-9-5-3-1-2-4-8-12(15)16/h17H,1-10H2,(H,13,14)(H,15,16)

InChI-Schlüssel

PDOLPAMDFCQGOH-UHFFFAOYSA-N

Kanonische SMILES

C(CCCC(=O)O)CCCNC(=O)CCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.